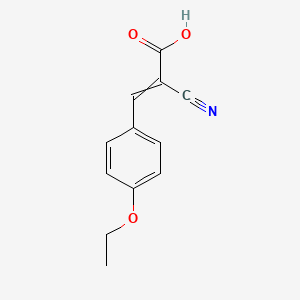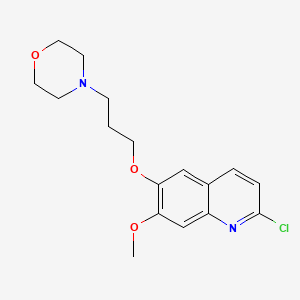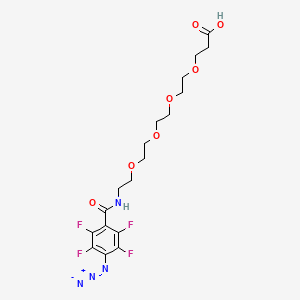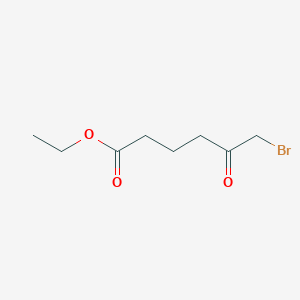![molecular formula C14H10O2 B13710963 3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)
3-Methyl-1H-naphtho[2,1-b]pyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-naphtho[2,1-b]pyran-1-one is an organic compound with the molecular formula C14H10O2. It is a derivative of naphthopyran, a class of compounds known for their photochromic properties, which means they can change color when exposed to light. This compound has a molecular weight of 210.23 g/mol and is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one typically involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acetic acids in the presence of a catalyst. One common method involves using DCC (dicyclohexylcarbodiimide) and DMSO (dimethyl sulfoxide) under microwave or conventional heating . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: Alcohols or alkanes are the typical products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3-Methyl-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced reactions.
Biology: Investigated for its potential as a DNA-PK and topoisomerase II inhibitor.
Medicine: Explored for its anti-inflammatory, antibiotic, and anticancer properties.
Industry: Utilized in the production of photochromic lenses and other smart materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photoinduced reaction is reversible, making it useful in applications requiring color change upon light exposure. The compound interacts with molecular targets such as DNA-PK and topoisomerase II, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-benzo[f]chromen-1-one
- 2-Methyl-5,6-benzochromone
- 3-Methyl-1H-benzo[f]chromen-1-one
Uniqueness
3-Methyl-1H-naphtho[2,1-b]pyran-1-one stands out due to its unique photochromic properties, which are not as pronounced in similar compounds. Its ability to undergo reversible color change upon light exposure makes it particularly valuable in the development of smart materials and photochromic lenses .
Propriétés
Formule moléculaire |
C14H10O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-methylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
Clé InChI |
SABIKCKVFBNFFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)






